1-(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Overview
Description
1-(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C17H14N4OS and its molecular weight is 322.39. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Quinoxalin-6-yl derivatives have been identified as effective corrosion inhibitors for mild steel in acidic environments. Studies utilizing electrochemical techniques and quantum chemical calculations revealed that these compounds can significantly enhance corrosion resistance by forming protective films on the metal surface. The adsorption of these inhibitor molecules is spontaneous and follows the Frumkin adsorption isotherm, as illustrated in the investigation of certain derivatives, highlighting their potential in corrosion prevention strategies (Olasunkanmi et al., 2015).
Synthesis and Structural Characterization
Research has also focused on the synthesis and structural characterization of compounds incorporating the quinoxalin-6-yl unit. For example, thiazolyl-pyrazoline derivatives bearing quinoline moieties have been synthesized, with their structures confirmed through various spectroscopic methods. This work contributes to the broad field of heterocyclic chemistry, offering insights into the synthesis of complex molecules with potential biological activities (Yong-Ming Zen, Fei Chen, & Fangming Liu, 2012).
Catalytic Activities
Quinoxalin-6-yl derivatives have been utilized in catalytic processes, such as the synthesis of novel pyrazole derivatives with potential antimicrobial properties. The methodological advancements in this area highlight the versatility of quinoxalin-6-yl compounds in facilitating chemical transformations, opening new avenues for the development of pharmacologically active molecules (Raju et al., 2016).
Antimicrobial Activity
Certain derivatives of the quinoxalin-6-yl family have shown promising antimicrobial activity. For instance, pyrazole derivatives containing the 2-methylquinoline ring system have been evaluated against a range of Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial potential. This suggests that compounds featuring the quinoxalin-6-yl moiety could serve as leads for the development of new antimicrobial agents (G. Raju, M. Mahesh, G. Manjunath, & P. Venkata Ramana, 2016).
Mechanism of Action
Target of Action
The primary target of 1-(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is the transferrin receptor 1 (TfR1, CD71) . This receptor is a type II transmembrane glycoprotein that binds to transferrin, a protein responsible for iron transport in the body .
Mode of Action
This compound interacts with CD71 in a competitive manner with transferrin, the natural ligand of CD71 . The binding of this compound to CD71 is mediated by 16 key amino acid residues on CD71, which are also the binding sites for transferrin . The steric hindrance in the spatial structure explains the molecular basis for the competitive binding of this compound with transferrin .
Biochemical Pathways
The binding of this compound to CD71 affects the iron absorption pathway in cells . CD71, when bound with transferrin, mediates the absorption of iron into cells via the clathrin-mediated endocytosis pathway . This compound’s interaction with CD71 may disrupt this pathway, affecting the iron homeostasis in cells .
Result of Action
The binding of this compound to CD71 potentially disrupts the normal function of CD71, which may lead to altered iron homeostasis in cells . This could potentially inhibit the proliferation of tumor cells, which rely on iron for their growth .
Properties
IUPAC Name |
1-(3-quinoxalin-6-yl-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-11(22)21-16(10-15(20-21)17-3-2-8-23-17)12-4-5-13-14(9-12)19-7-6-18-13/h2-9,16H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXADPOVJWWCAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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